1-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
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Overview
Description
1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that make it suitable for various chemical reactions and applications in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide.
Cyclization: The hydrazide is then reacted with succinic anhydride to form the pyrrolidine ring, resulting in 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide.
Condensation: Finally, the compound is synthesized by condensing 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 1-(4-hydroxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide.
Reduction: Formation of 1-(4-methoxyphenyl)-N’-[(E)-(3-aminophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide.
Substitution: Formation of derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-hydroxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
- 1-(4-methoxyphenyl)-N’-[(E)-(3-aminophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
Uniqueness
1-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H18N4O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O5/c1-28-17-7-5-15(6-8-17)22-12-14(10-18(22)24)19(25)21-20-11-13-3-2-4-16(9-13)23(26)27/h2-9,11,14H,10,12H2,1H3,(H,21,25)/b20-11+ |
InChI Key |
XOKAAMDJEAIXNW-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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